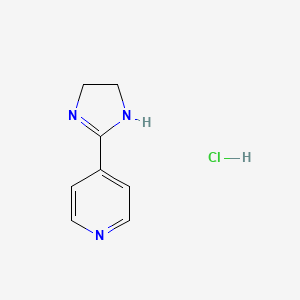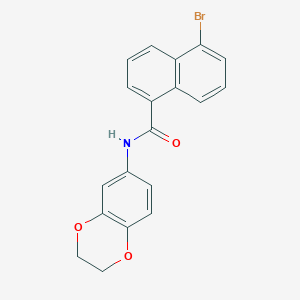![molecular formula C18H21NO2S B6124731 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone](/img/structure/B6124731.png)
1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone, also known as BMT-1111, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone is not fully understood. However, it has been suggested that this compound may exert its anti-cancer activity through the inhibition of the PI3K/Akt/mTOR signaling pathway. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through the inhibition of NF-κB signaling pathway. Furthermore, this compound has been shown to increase the expression of neurotrophic factors, such as BDNF and NGF, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models. This compound has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone is its potential therapeutic applications in various fields of research. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is the lack of clinical studies in humans. Further studies are needed to determine the safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for the research of 1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to conduct preclinical studies to determine the safety and efficacy of this compound in animal models of various diseases. Additionally, clinical studies are needed to determine the safety and efficacy of this compound in humans. Furthermore, the development of analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
合成法
1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone is synthesized through a multi-step process involving the reaction of thioacetone with benzyl chloride, followed by the reaction of the resulting product with morpholine and formaldehyde. The final step involves the reaction of the intermediate product with 2-bromoacetophenone. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone has been found to have potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[4-[(2-benzylmorpholin-4-yl)methyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14(20)18-10-16(13-22-18)11-19-7-8-21-17(12-19)9-15-5-3-2-4-6-15/h2-6,10,13,17H,7-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNASCBIJZYKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6124668.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-{[1-(1-piperidinyl)cyclopentyl]methyl}acetamide](/img/structure/B6124684.png)
![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(phenyl)methanone](/img/structure/B6124687.png)
![4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B6124691.png)
![1'-(3-methoxyphenyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4'-bipiperidine](/img/structure/B6124695.png)
![N-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6124697.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6124704.png)
![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6124710.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6124716.png)
![2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6124746.png)
![ethyl 1-[(2E)-but-2-enoyl]-3-(2-fluorobenzyl)piperidine-3-carboxylate](/img/structure/B6124753.png)
